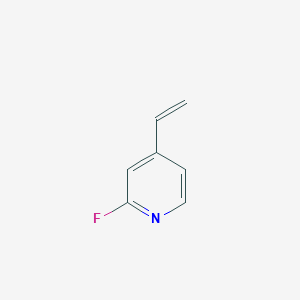

2-Fluoro-4-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVZHCAJTSCUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626869 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-57-4 | |

| Record name | 4-Ethenyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 4 Vinylpyridine

Strategies for Direct Fluorination of Pyridine (B92270) Scaffolds

Directly introducing a fluorine atom onto a pre-functionalized pyridine ring is a primary strategy for synthesizing fluorinated pyridines. This approach often involves electrophilic fluorinating agents or classical reactions adapted for heteroaromatic systems.

The direct electrophilic fluorination of 4-vinylpyridine (B31050) is challenging due to the reactivity of the vinyl group, which can be prone to polymerization or unwanted side reactions under harsh fluorinating conditions. A more controlled approach involves the use of modern electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents are generally safer, more stable, and easier to handle than elemental fluorine. wikipedia.org

N-fluoropyridinium salts are particularly effective reagents for this purpose. benthamscience.com These salts can be synthesized by reacting pyridine or its derivatives with diluted fluorine gas. benthamscience.comnih.gov The reactivity and selectivity of these salts can be fine-tuned by altering the substituents on the pyridine ring or by changing the counter-anion. orgsyn.org For instance, N-fluoropyridinium triflate is a stable and versatile agent capable of fluorinating a wide range of organic compounds. orgsyn.org While direct fluorination of the 4-vinylpyridine substrate itself is one possibility, a more common strategy involves fluorinating a related precursor, followed by the introduction or unmasking of the vinyl group.

A key class of N-F reagents is the 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, with Selectfluor® being a prominent commercially available example. wikipedia.orgnih.gov These reagents offer high efficiency and are used in a variety of electrophilic fluorination reactions. wikipedia.orgnih.gov The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism remains a subject of research. wikipedia.org The application of such reagents to a suitable pyridine precursor allows for the regioselective installation of the fluorine atom at the C-2 position.

| Reagent Class | Example(s) | Key Characteristics |

| N-Fluoropyridinium Salts | N-Fluoropyridinium triflate | Stable, versatile, tunable reactivity. orgsyn.org |

| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Mild, effective, large substrate scope. wikipedia.orgbrynmawr.edu |

| DABCO-based Salts | Selectfluor® | Commercially available, highly efficient, cationic reagent. wikipedia.orgnih.gov |

The Balz-Schiemann reaction is a cornerstone method for introducing fluorine into aromatic and heteroaromatic rings. wikipedia.orgscienceinfo.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. wikipedia.orgorganic-chemistry.org This method is particularly valuable for synthesizing fluoropyridines, as direct fluorination can be difficult to control. acs.orgnii.ac.jp

The synthesis of 2-fluoro-4-vinylpyridine via this route would typically start with 2-amino-4-vinylpyridine or, more practically, a precursor like 2-amino-4-methylpyridine (B118599). The aminopyridine is first converted to its diazonium salt using nitrous acid in the presence of tetrafluoroboric acid (HBF₄). scienceinfo.com The resulting diazonium tetrafluoroborate is often stable enough to be isolated before being heated to induce decomposition, yielding the desired fluoropyridine, nitrogen gas, and boron trifluoride. wikipedia.orgnih.gov

Recent advancements have focused on improving the reaction's safety and yield by using alternative counterions like hexafluorophosphates (PF₆⁻) or by performing the reaction in continuous flow systems, which avoids the isolation of potentially unstable diazonium salts. wikipedia.orgresearchgate.net The use of ionic liquids as solvents has also been shown to improve the efficiency of the fluorodediazoniation step. researchgate.net An improved Blaz-Schiemann process has been developed for preparing various fluoropyridine compounds, highlighting its industrial applicability. google.com

| Step | Description | Reactants | Products |

| 1. Diazotization | Formation of the diazonium salt from a primary aminopyridine. | 2-Amino-4-R-pyridine, NaNO₂, HBF₄ | 4-R-pyridine-2-diazonium tetrafluoroborate |

| 2. Decomposition | Thermal or photochemical decomposition of the diazonium salt. | 4-R-pyridine-2-diazonium tetrafluoroborate | 2-Fluoro-4-R-pyridine, N₂, BF₃ |

(R can be a vinyl group or a precursor functional group)

Functional Group Interconversion and Modification Routes

An alternative to direct fluorination is the synthesis of this compound from precursors that already contain either the fluorine atom or the vinyl group. These routes rely on robust chemical transformations to build the final molecule.

A common and versatile precursor is 2-fluoro-4-methylpyridine (B58000) (also known as 2-fluoro-4-picoline). innospk.com This starting material can be prepared from 2-amino-4-methylpyridine via the Schiemann reaction. The strategy then involves the conversion of the methyl group at the C-4 position into a vinyl group.

This transformation is typically achieved in two steps:

Functionalization of the Methyl Group: The methyl group is first converted into a more reactive functional group. This can be achieved through oxidation to form 2-fluoro-4-formylpyridine (an aldehyde) or by radical bromination to yield 2-fluoro-4-(bromomethyl)pyridine. The aldehyde can also be accessed by oxidizing the corresponding alcohol, 2-fluoro-4-pyridinemethanol, which is another potential intermediate. sigmaaldrich.com

Vinyl Group Formation: The most common method to convert the aldehyde to a vinyl group is the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves treating the aldehyde (e.g., 2-fluoro-4-formylpyridine) with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.org The reaction forms a carbon-carbon double bond, yielding this compound and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org

The Wittig reaction is widely used in organic synthesis for preparing alkenes from aldehydes and ketones due to its reliability and functional group tolerance. wikipedia.orglibretexts.org

Another effective method for introducing a vinyl group is through the dehydration of a corresponding ethanol (B145695) derivative. libretexts.org In this pathway, the key intermediate is 1-(2-fluoro-4-pyridyl)ethanol. This alcohol can be synthesized by reacting 2-fluoro-4-formylpyridine with a methyl Grignard reagent (CH₃MgBr) or by reacting 2-fluoro-4-lithiopyridine with acetaldehyde.

The dehydration of 1-(2-fluoro-4-pyridyl)ethanol to generate this compound is an elimination reaction, typically carried out by heating the alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), or by passing the alcohol vapor over a heated catalyst such as aluminum oxide. libretexts.orgchemguide.co.uk The reaction proceeds through either an E1 (unimolecular) or E2 (bimolecular) mechanism, depending on the substrate and reaction conditions. libretexts.org For secondary alcohols like 1-(2-fluoro-4-pyridyl)ethanol, the E1 mechanism involving a carbocation intermediate is common. libretexts.org A patent describes a high-yield process for converting 2-pyridine ethanol to 2-vinyl pyridine by dehydration while simultaneously steam distilling the product, a technique that could be adapted for the fluorinated analogue to prevent polymerization. google.com

Multi-Step Synthesis Pathways from Simpler Pyridine Derivatives

Constructing this compound from simpler, more readily available pyridine or picoline derivatives represents a comprehensive synthetic approach. These multi-step pathways combine several of the reactions discussed previously to build the target molecule piece by piece. acs.orgresearchgate.net

A representative synthetic sequence could be:

Starting Material: Begin with a simple, commercially available precursor such as 4-methylpyridine (B42270) (γ-picoline).

Amination: Introduce an amino group at the C-2 position. This can be accomplished via the Chichibabin reaction, which involves reacting the pyridine derivative with sodium amide (NaNH₂) to produce 2-amino-4-methylpyridine.

Fluorination: Employ the Balz-Schiemann reaction on 2-amino-4-methylpyridine to replace the amino group with a fluorine atom, yielding 2-fluoro-4-methylpyridine.

Methyl Group Functionalization: Oxidize the methyl group to an aldehyde, forming 2-fluoro-4-formylpyridine.

Vinyl Group Formation: Finally, convert the aldehyde to the vinyl group using the Wittig reaction to afford the final product, this compound. organic-chemistry.org

This type of linear synthesis provides a logical and controllable route to the target compound, allowing for purification and characterization of intermediates at each stage. The development of new catalytic systems and cascade reactions continues to offer more efficient ways to synthesize highly functionalized pyridines. acs.orgwhiterose.ac.uk

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The successful synthesis of this compound via cross-coupling reactions is highly dependent on the careful optimization of various reaction parameters. The choice of catalyst, ligand, base, solvent, temperature, and reactants all play a crucial role in maximizing the yield of the desired product while minimizing the formation of impurities.

A plausible and efficient route to this compound involves a Suzuki or Stille cross-coupling reaction. This approach typically starts with a 2-fluoro-4-halopyridine, such as 2-fluoro-4-bromopyridine, which is then coupled with a vinylating agent.

Suzuki Coupling Approach:

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is widely used in the pharmaceutical industry due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. acs.orgrsc.orgresearchgate.net In the context of this compound synthesis, this would involve the reaction of 2-fluoro-4-bromopyridine with a vinylboronic acid derivative.

Key parameters for optimization include:

Catalyst and Ligand: Palladium catalysts such as Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are commonly employed. mdpi.com The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. mdpi.com Electron-rich and sterically hindered phosphine (B1218219) ligands, like those developed by Buchwald and Fu, have shown to be effective in improving reaction rates and yields, even with challenging substrates. harvard.edu

Base: A base is required to activate the boronic acid for transmetalation. organic-chemistry.org Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome, and screening of different bases is often necessary to find the optimal conditions.

Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, THF, DME, toluene) and water is frequently used. rsc.org The water is necessary for the activation of the boronic acid by the base.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. Typical reaction temperatures range from room temperature to reflux. mdpi.com

Stille Coupling Approach:

The Stille coupling offers an alternative method for the synthesis of this compound, involving the reaction of 2-fluoro-4-bromopyridine with an organotin reagent, such as vinyltributylstannane. wikipedia.orgorganic-chemistry.org

Optimization of the Stille coupling involves similar considerations to the Suzuki coupling:

Catalyst and Ligand: Palladium complexes are the catalysts of choice. The addition of ligands like triphenylphosphine can be beneficial. orgsyn.org

Additives: The addition of copper(I) salts, such as CuI, has been shown to accelerate the Stille reaction. mdpi.com This is attributed to the ability of Cu(I) to act as a scavenger for free ligands that can inhibit the reaction. harvard.edu

Solvent: Aprotic polar solvents like DMF, NMP, or THF are commonly used.

Temperature: Reaction temperatures can vary depending on the reactivity of the substrates.

The following interactive data table summarizes typical reaction conditions for Suzuki and Stille couplings that could be optimized for the synthesis of this compound.

| Reaction Parameter | Suzuki Coupling | Stille Coupling |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂ (dba)₃ |

| Ligand | Phosphine ligands (e.g., SPhos, XPhos) | Triphenylphosphine |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Not always required |

| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | DMF, NMP, THF |

| Vinylating Agent | Vinylboronic acid, Potassium vinyltrifluoroborate | Vinyltributylstannane |

| Temperature | Room Temperature to Reflux | 60-100 °C |

| Additives | - | CuI |

Detailed Research Findings:

Research in palladium-catalyzed cross-coupling reactions has demonstrated that high yields and selectivity can be achieved through careful optimization. For instance, studies on Suzuki couplings have shown that the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands can enable reactions at lower catalyst loadings and milder temperatures. mdpi.com Furthermore, the regioselectivity of the coupling is generally high, with the vinyl group being introduced specifically at the 4-position of the pyridine ring when starting from a 4-halo-substituted precursor.

In the case of Stille couplings, the addition of lithium chloride has been reported to enhance the reaction rate by facilitating the transmetalation step. harvard.edu The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Considerations for Scalable Synthetic Procedures in Research

Transitioning a synthetic route from a laboratory scale to a larger, research-level scale introduces several practical challenges that must be addressed to ensure safety, efficiency, and reproducibility. acs.org

Key Considerations for Scalability:

Reaction Conditions and Safety: Reactions that require extreme temperatures (very high or cryogenic), high pressures, or the use of highly hazardous reagents are less desirable for scale-up. The mild conditions often associated with Suzuki couplings are a significant advantage in this regard. researchgate.net Thorough safety assessments, including reaction calorimetry, are essential to understand and control the thermal hazards of the process.

Work-up and Purification: The isolation and purification of the final product can become a bottleneck on a larger scale. Extraction and chromatography, which are common in the lab, can be cumbersome and expensive. Crystallization is often the preferred method for purification on a larger scale as it can provide a high-purity product in a single step. Developing a robust crystallization procedure is a key aspect of process development.

Process Robustness and Impurity Control: A scalable process must be robust, meaning it can tolerate minor variations in reaction conditions without significant impacts on yield or purity. Identifying and controlling the formation of key impurities is critical. For example, in Suzuki couplings, homocoupling of the boronic acid can be a side reaction that needs to be minimized through careful control of reaction parameters.

The following interactive data table outlines some of the key considerations for scaling up the synthesis of this compound.

| Consideration | Suzuki Coupling | Stille Coupling |

| Catalyst Cost | High, but can be minimized with optimization. | High, similar to Suzuki. |

| Reagent Toxicity | Boronic acids are generally less toxic. | Organotin reagents are highly toxic. |

| Waste Disposal | Less hazardous waste. | Toxic tin-containing waste. |

| Reaction Conditions | Generally mild (temperature and pressure). | Often requires elevated temperatures. |

| Purification | Can be challenging, but crystallization is often feasible. | Can be challenging due to tin byproducts. |

| Overall Scalability | Generally considered highly scalable and widely used in industry. acs.org | Less desirable for large-scale production due to toxicity concerns. |

Detailed Research Findings on Scalability:

The pharmaceutical industry has extensively utilized Suzuki-Miyaura couplings for the large-scale synthesis of active pharmaceutical ingredients. acs.orgmdpi.com Case studies have demonstrated the successful scale-up of these reactions to the kilogram and even metric ton scale. acs.org These successes are often the result of extensive process development and optimization, focusing on minimizing catalyst loading, using cost-effective and safe reagents and solvents, and developing efficient purification methods. For instance, the use of solid-supported catalysts or techniques for catalyst recycling are active areas of research to improve the sustainability and cost-effectiveness of these processes on a large scale.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 4 Vinylpyridine

Nucleophilic Substitution Reactions of the Fluorinated Pyridine (B92270) Ring

The presence of an electron-withdrawing fluorine atom, combined with the inherent electron-deficient nature of the pyridine ring (especially at the positions ortho and para to the nitrogen atom), makes the 2-position of 2-fluoro-4-vinylpyridine highly susceptible to nucleophilic attack. These reactions predominantly proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org

The SNAr reaction of this compound is a two-step process, also known as the addition-elimination mechanism. byjus.com

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the fluorine. This attack is favored because the electron density at this carbon is significantly reduced by the inductive effect of the adjacent nitrogen atom and the fluorine atom. wikipedia.orgbyjus.com This step results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized and stabilized by resonance, particularly by the electron-withdrawing pyridine nitrogen.

Elimination of the Leaving Group : In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context. masterorganicchemistry.com The rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com

The activation of the pyridine ring towards SNAr is enhanced by electron-withdrawing groups that can stabilize the anionic intermediate. wikipedia.org In this compound, the pyridine nitrogen itself serves as a powerful activating group for substitution at the 2-position.

In the context of SNAr reactions, the reactivity of halogens as leaving groups follows a trend that is often counterintuitive when compared to SN1 or SN2 reactions. The established reactivity order for SNAr on electron-deficient systems is F >> Cl > Br > I. rsc.orgresearchgate.net This means that 2-fluoropyridines are significantly more reactive than their chloro-, bromo-, or iodo- counterparts.

This "element effect" is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comresearchgate.net The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack. masterorganicchemistry.com This activating effect outweighs the high strength of the C-F bond.

Studies have quantified this difference in reactivity. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine (B119429) under the same conditions. nih.govresearchgate.net This enhanced reactivity allows SNAr reactions on 2-fluoropyridines to be conducted under much milder conditions than those required for other 2-halopyridines. acs.org

| Substrate | Relative Rate of Reaction | Reference |

|---|---|---|

| 2-Fluoropyridine | 320 | nih.gov, researchgate.net |

| 2-Chloropyridine | 1 | nih.gov, researchgate.net |

Electrophilic Reactions Involving the Vinyl Moiety and Pyridine Ring

While the pyridine ring itself is electron-deficient, the vinyl group in this compound can undergo electrophilic addition reactions. wikipedia.org The driving force is the attack of an electrophile on the electron-rich π-bond of the C=C double bond, leading to the formation of a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final addition product. wikipedia.org

However, the reactivity of the vinyl group is modulated by the electron-withdrawing nature of the 2-fluoropyridyl ring. This deactivation makes the vinyl group less reactive towards electrophiles compared to styrenes or other vinylarenes with electron-donating groups. Conversely, this electronic property makes the vinyl group an excellent Michael acceptor for conjugate additions with various nucleophiles under acidic conditions. nih.govnih.govwikipedia.org

Typical electrophilic addition reactions include:

Hydrohalogenation : Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

Halogenation : Addition of halogens (e.g., Br₂, Cl₂) to form a dihaloethane derivative. acs.org

The regioselectivity of these additions is generally expected to follow Markovnikov's rule, where the proton or the more electropositive part of the reagent adds to the carbon atom of the vinyl group that is further from the pyridine ring. wikipedia.org

Electrophilic aromatic substitution on pyridine rings is notoriously difficult due to the ring's electron-deficient character, which is further exacerbated by the presence of a fluorine atom in this compound. nih.gov The nitrogen atom can also be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring towards electrophilic attack. wikipedia.org

Direct electrophilic halogenation of such deactivated pyridines requires harsh conditions and often results in low yields and poor selectivity. nih.govwikipedia.org More sophisticated strategies have been developed to achieve selective halogenation of pyridines. One approach involves converting the pyridine to its N-oxide, which activates the ring for electrophilic substitution, particularly at the 4-position. Another modern approach involves the use of specially designed phosphine (B1218219) reagents that can be installed at the 4-position and subsequently displaced by a halide nucleophile, achieving a formal halogenation. nih.gov

Iridium-catalyzed C-H borylation has become a powerful tool for the functionalization of heteroarenes, including pyridines. umich.edursc.org This method allows for the direct conversion of C-H bonds into C-B bonds, creating versatile boronate ester intermediates that can be used in subsequent cross-coupling reactions. organic-chemistry.org

The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. umich.edu For 2-substituted pyridines, borylation often favors the C-6 position to avoid steric clash with the substituent at C-2. rsc.org In the case of this compound, the primary sites for borylation would be C-3, C-5, and C-6.

Based on studies of similarly substituted pyridines, the reaction would likely show a preference for the less sterically hindered positions. For example, the borylation of 2-fluoro-4-(trifluoromethyl)pyridine (B38514) occurs selectively at the C-6 position. nih.gov The C-2 substituent (fluoro) directs the borylation away from the adjacent C-3 position, and the C-4 substituent (vinyl) would sterically disfavor attack at C-3 and C-5, making C-6 the most probable site of functionalization.

| Substrate | Major Borylation Position | Reference/Rationale |

|---|---|---|

| 2-Fluoro-3-(trifluoromethyl)pyridine | C-5 | nih.gov |

| 2-Fluoro-4-(trifluoromethyl)pyridine | C-6 | nih.gov |

| This compound | C-6 (Predicted) | Steric hindrance from C-2 and C-4 substituents directs to the most accessible position. |

Carbon-Carbon Bond Formation Reactions

The dual functionality of this compound makes it a valuable building block for constructing complex molecular architectures through the formation of new carbon-carbon bonds . Both the fluorine-substituted ring and the vinyl group serve as handles for diverse coupling and addition reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. libretexts.orgenamine.netyoutube.com The general mechanism involves three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of this compound, the fluorine atom at the C-2 position represents a potential site for palladium-catalyzed cross-coupling reactions. While the C-F bond is generally strong, palladium-catalyzed C-F bond activation is a known process, particularly in electron-deficient aromatic systems. mdpi.commdpi.com The electron-withdrawing nature of the pyridine nitrogen, compounded by the fluorine atom, deactivates the ring, making nucleophilic aromatic substitution a competing pathway, but also potentially facilitating oxidative addition under specific catalytic conditions.

Challenges in Suzuki-Miyaura reactions involving 2-substituted pyridines can arise due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity. nih.gov Furthermore, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation and are susceptible to protodeboronation. nih.gov Despite these challenges, specialized catalyst systems have been developed to effectively couple 2-pyridyl nucleophiles. nih.gov While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the established principles of palladium-catalyzed cross-coupling of fluoroarenes suggest its potential as a substrate under optimized conditions. mdpi.commdpi.com

A significant advancement in the functionalization of vinylpyridines is the ruthenium-catalyzed β-selective alkylation through deoxygenative coupling with aldehydes or ketones. This method provides a direct route to introduce alkyl groups at the β-position of the vinyl substituent. Research has demonstrated that this compound is an effective substrate in this transformation, affording the corresponding alkylated products in good to excellent yields with complete β-regioselectivity.

The reaction proceeds via a two-electron umpolung (polarity reversal) strategy mediated by hydrazine (B178648) (N₂H₄). This approach circumvents the need for pre-activation of the vinylpyridine with an acid and is applicable to a broad range of substrates, including those that are typically challenging in Michael additions. In a study by Lv and Li, this compound was successfully coupled with various carbonyl compounds.

Table 1: Ruthenium-Catalyzed β-Alkylation of this compound with Carbonyls

| Entry | Carbonyl Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 2-Fluoro-4-(3-phenylpropyl)pyridine | 85 |

| 2 | 4-Methoxybenzaldehyde | 2-Fluoro-4-(3-(4-methoxyphenyl)propyl)pyridine | 82 |

| 3 | Acetophenone | 2-Fluoro-4-(3-phenylbutyl)pyridine | 78 |

Reaction conditions typically involve [Ru(p-cymene)Cl₂]₂, a specific ligand, a base, and hydrazine in a solvent like THF at elevated temperatures.

This methodology highlights an efficient and selective C-C bond-forming strategy that leverages the reactivity of the vinyl group in this compound.

The vinyl group in this compound is an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing character of the 2-fluoropyridyl moiety enhances the electrophilicity of the β-carbon of the vinyl group, promoting nucleophilic attack. This reaction, also known as 1,4-addition, is a widely used method for forming C-C and C-heteroatom bonds. wikipedia.org

The general mechanism involves the addition of a nucleophile (Michael donor) to the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct. masterorganicchemistry.com A wide range of soft nucleophiles, including carbanions (e.g., from malonates), enamines, organocuprates, amines (aza-Michael), and thiols (thia-Michael), can participate in this reaction. masterorganicchemistry.comresearchgate.netnih.gov While many studies focus on 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), the electronic properties of this compound suggest it would be a highly reactive Michael acceptor. nih.govacs.org The reaction provides a straightforward pathway to introduce a variety of functionalized ethyl side chains at the C-4 position of the 2-fluoropyridine ring.

Reductive Coupling and Deoxygenative Strategies

Reductive coupling reactions offer an alternative to traditional cross-coupling methods for forming C-C bonds. These strategies often involve the coupling of two different electrophiles under reductive conditions. The ruthenium-catalyzed β-selective alkylation discussed previously is a prime example of a deoxygenative reductive coupling. In this process, the carbonyl compound (an electrophile) undergoes a deoxygenative transformation, effectively coupling with the vinylpyridine (another electrophile) in a reductive manner. This transformation is particularly valuable as it utilizes readily available carbonyl compounds as alkyl sources.

Intramolecular Reaction Pathways (e.g., SNAr Cyclization)

The presence of a fluorine atom at the C-2 position makes this compound a suitable substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. acs.orgnih.gov The C-F bond is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. This reactivity can be harnessed to construct fused heterocyclic systems through intramolecular cyclization.

If a suitable nucleophile is tethered to the vinyl group, an intramolecular SNAr reaction can occur, leading to the formation of a new ring fused to the pyridine core. researchgate.net For example, a derivative of this compound bearing a terminal amine or alcohol on the side chain could, upon deprotonation, undergo an intramolecular cyclization where the nucleophile attacks the C-2 position, displacing the fluoride ion. This strategy is a powerful tool for the synthesis of diverse pyrido-fused heterocycles. enamine.netias.ac.inorganic-chemistry.org The feasibility of such reactions is supported by numerous examples of SNAr on 2-fluoropyridines with various external nucleophiles. acs.orgnih.govmdpi.com

Alkylation Reactions of this compound

Alkylation of this compound can occur at two primary sites: the pyridine nitrogen atom or the vinyl group.

N-Alkylation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile, reacting with alkylating agents such as alkyl halides or alkyl triflates to form quaternary 1-alkyl-2-fluoro-4-vinylpyridinium salts. acs.org This reaction is analogous to the well-established alkylation of 4-vinylpyridine. acs.org The electron-withdrawing fluorine at the C-2 position may decrease the nucleophilicity of the nitrogen atom compared to unsubstituted vinylpyridines, potentially requiring more forcing conditions for the reaction to proceed efficiently.

Alkylation of the Vinyl Group: The vinyl group can also be alkylated. As detailed in Section 3.3.2, a highly effective method for this is the ruthenium-catalyzed deoxygenative coupling, which achieves a β-selective alkylation of the vinyl moiety. This reaction directly forms a new C-C bond at the terminal carbon of the original double bond.

Polymerization Science Involving 2 Fluoro 4 Vinylpyridine As a Monomer

Homopolymerization Mechanisms and Kinetics

The synthesis of homopolymers from 2-fluoro-4-vinylpyridine can be achieved through various polymerization techniques, each offering distinct levels of control over the final polymer structure.

Investigations into Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. While specific studies focusing exclusively on the free radical polymerization of this compound are not extensively detailed in the provided results, the principles of this method as applied to similar vinylpyridine monomers are well-established. This process typically involves an initiator that generates free radicals, which then propagate by adding to the vinyl group of the monomer.

Controlled/Living Radical Polymerization Approaches

To achieve better control over molecular weight and obtain narrow molecular weight distributions, controlled/living radical polymerization techniques are employed. These methods are particularly important for creating well-defined polymer architectures.

Nitroxide-Mediated Radical Polymerization (NMRP): This technique has been successfully used for the polymerization of related vinylpyridine monomers, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050). For instance, well-defined poly(2-vinylpyridine) has been synthesized using nitroxide mediation, sometimes with the addition of agents like acetic anhydride (B1165640) to control side reactions. researchgate.net This approach allows for the synthesis of polymers with predictable molecular weights and low polydispersity. researchgate.net Block copolymers have also been synthesized using NMRP, demonstrating its versatility. acs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a robust method for controlling the polymerization of a wide range of monomers, including vinylpyridines. Studies on 2-vinylpyridine and 4-vinylpyridine have shown that RAFT allows for the synthesis of homopolymers with excellent agreement between theoretical and observed molecular weights and low polydispersity indices (PDI), typically between 1.10 and 1.25. acs.org This level of control is crucial for the subsequent synthesis of more complex structures like block copolymers. acs.org The technique has been used to create various block copolymers, highlighting its effectiveness. mdpi.comdntb.gov.ua

Anionic Polymerization Methodologies for Controlled Architectures

Anionic polymerization is a powerful tool for producing polymers with highly controlled structures, including very well-defined block copolymers containing poly(2-vinylpyridine) or poly(4-vinylpyridine) segments. acs.org The polymerization of vinylpyridines via this method is known to be extremely fast. acs.org This technique allows for precise control over molecular weight and results in polymers with very narrow molecular weight distributions. The living nature of anionic polymerization makes it ideal for the sequential addition of different monomers to create block copolymers. acs.org

Kinetic and Thermodynamic Studies of Polymerization Processes

Kinetic studies of the polymerization of vinylpyridines are essential for understanding and optimizing the reaction conditions. For instance, in the atom transfer radical polymerization (ATRP) of 4-vinylpyridine, kinetic analyses have shown a linear relationship between ln([M]₀/[M]) and reaction time, indicating a constant concentration of active species. researchgate.net Furthermore, the molecular weight of the resulting polymer increases linearly with monomer conversion, which is a key characteristic of a controlled polymerization process. researchgate.net

Copolymerization and Terpolymerization Strategies

The ability of this compound to copolymerize with other monomers opens up possibilities for creating materials with a wide range of properties and functionalities.

Synthesis and Characterization of Block Copolymers

Block copolymers containing vinylpyridine segments are of significant interest due to their ability to self-assemble into ordered nanostructures. The synthesis of these materials often relies on controlled polymerization techniques.

RAFT polymerization has been effectively used to synthesize block copolymers of 2-vinylpyridine and 4-vinylpyridine. acs.org By using a homopolymer of one isomer as a macro-chain transfer agent (macro-CTA), the other monomer can be added to form a well-defined block copolymer. acs.org The successful incorporation of both monomer units is typically confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

The following table provides an example of experimental data for the RAFT polymerization of vinylpyridines, which is indicative of the control achievable with this method.

| Polymer | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |

| Poly(2VP) | 10,000 | 11,500 | 1.15 |

| Poly(4VP) | 10,000 | 10,800 | 1.12 |

| Poly(2VP)-b-Poly(4VP) | 20,000 | 23,000 | 1.21 |

This table is illustrative and based on typical results reported for RAFT polymerization of vinylpyridines. acs.org

Atom Transfer Radical Polymerization (ATRP) is another powerful method for synthesizing block copolymers. For example, four-arm star block copolymers of polystyrene and poly(2-vinylpyridine) have been synthesized using ATRP, demonstrating the capability to create complex architectures. nsrrc.org.tw

The characterization of these block copolymers is crucial to confirm their structure and properties. Size Exclusion Chromatography (SEC) is used to determine molecular weights and polydispersity, while NMR spectroscopy confirms the composition and incorporation of the different monomer units. acs.org Techniques like Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM) are employed to study the self-assembly and morphology of the resulting block copolymers. nsrrc.org.tw

Synthesis and Characterization of Graft Copolymers (e.g., Radiation-Induced Grafting, Ion Beam-Induced Graft Polymerization)

Graft copolymers can be synthesized by covalently bonding side chains of one type of polymer to a main polymer backbone of a different type. This modification is often employed to impart new properties to a base polymer. While specific studies on the graft copolymerization of this compound are not widely documented, the principles can be understood from research on similar vinylpyridine monomers.

Radiation-Induced Grafting (RIG) is a versatile method for creating graft copolymers. ichtj.waw.plmdpi.com This technique utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive radical sites on a substrate polymer. ichtj.waw.plnih.gov These radicals then initiate the polymerization of a monomer, in this case, this compound, from the backbone of the substrate polymer. The process can be carried out using two primary methods:

Simultaneous Method: The substrate polymer is irradiated while immersed in a solution of the monomer. ichtj.waw.pl

Pre-irradiation Method: The substrate polymer is first irradiated in an inert atmosphere to create trapped radicals and then exposed to the monomer solution.

The degree of grafting can be controlled by varying parameters such as the radiation dose, dose rate, monomer concentration, and the choice of solvent. For instance, in the radiation-induced grafting of 4-vinylpyridine (4VP) onto poly(vinylidene fluoride) (PVDF), the graft concentration was found to increase with the molar feed ratio of 4VP to PVDF.

Ion Beam-Induced Graft Polymerization is another technique that can be employed to create graft copolymers. This method uses an ion beam to generate radicals on the surface of a polymer film, which then initiate the graft polymerization of a monomer. This technique allows for surface-specific modification of polymers.

The characterization of the resulting graft copolymers typically involves techniques such as Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence of the grafted functional groups, and thermogravimetric analysis (TGA) to assess the thermal stability of the modified polymer.

Formation of Triblock Terpolymers

Triblock terpolymers are linear polymers consisting of three distinct monomer blocks (A-B-C). The synthesis of such polymers containing a poly(this compound) block can be achieved through controlled polymerization techniques that allow for the sequential addition of different monomers.

Living Anionic Polymerization is a powerful method for synthesizing well-defined block copolymers with low polydispersity. mdpi.com This technique involves the use of an initiator that creates a "living" polymer chain end that remains active for further monomer addition. The synthesis of a triblock terpolymer would involve the sequential polymerization of three different monomers. For example, a polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) triblock terpolymer has been successfully synthesized via sequential living anionic polymerization. mdpi.com A similar strategy could be employed for incorporating a this compound block.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is a versatile controlled radical polymerization technique that can also be used to synthesize triblock terpolymers. mdpi.comtandfonline.comrsc.org This method involves the use of a RAFT agent to control the polymerization process. A typical synthesis of a triblock terpolymer via RAFT would involve the synthesis of a homopolymer of the first monomer, which then acts as a macro-RAFT agent for the polymerization of the second monomer to form a diblock copolymer. This diblock copolymer, in turn, serves as a macro-RAFT agent for the polymerization of the third monomer to yield the final triblock terpolymer. mdpi.com

The following table provides an example of triblock terpolymers synthesized using RAFT polymerization, illustrating the achievable control over molecular weight and composition. While this example does not include this compound, it demonstrates the capability of the technique.

| Block Copolymer | Mn ( g/mol ) | Polydispersity (Đ) | Reference |

| PtBA-b-PS-b-P2VP | - | 1.22 | mdpi.com |

Mn: Number-average molecular weight; Đ: Polydispersity Index; PtBA: poly(t-butyl acrylate); PS: polystyrene; P2VP: poly(2-vinylpyridine).

Control of Molecular Weight Distribution and Polydispersity in Polymeric Materials

The ability to control the molecular weight and polydispersity (a measure of the distribution of molecular weights) is crucial in tailoring the properties of polymeric materials. nsf.govnih.gov Controlled or "living" polymerization techniques are instrumental in achieving this control. sigmaaldrich.comnih.gov

Living Anionic Polymerization is well-known for its ability to produce polymers with narrow molecular weight distributions (low polydispersity index, Đ). princeton.edu The absence of termination and chain transfer reactions allows for the predictable growth of polymer chains.

Controlled Radical Polymerization (CRP) techniques, such as RAFT polymerization, also offer excellent control over molecular weight and polydispersity. sigmaaldrich.com In RAFT polymerization, the molecular weight of the polymer can be controlled by the ratio of the concentrations of the monomer to the RAFT agent. The polydispersity is typically low, often below 1.2.

The table below shows data from the RAFT polymerization of 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP), demonstrating the control over molecular weight and polydispersity that can be achieved.

| Polymer | Conversion (%) | Mn ( g/mol ) | Đ | Reference |

| Poly(2VP) | 95 | 7900 | 1.14 | researchgate.net |

| Poly(4VP) | 98 | 8500 | 1.12 | researchgate.net |

| P(2VP-b-4VP) | - | 23000 | 1.18 | researchgate.net |

| P(4VP-b-2VP) | - | 26000 | 1.21 | researchgate.net |

Mn: Number-average molecular weight; Đ: Polydispersity Index.

Polymer Microstructure and Architectural Control

The microstructure of a polymer, including its tacticity (the stereochemical arrangement of adjacent monomer units), can significantly influence its physical and chemical properties. For poly(this compound), controlling the microstructure would involve managing the stereochemistry during polymerization.

While specific studies on the microstructure of poly(this compound) are limited, insights can be drawn from studies on similar polymers like poly(2-vinylpyridine). In the anionic polymerization of 2-vinylpyridine, the stereochemistry of the polymer is influenced by the geometry of the intermediate carbanion. ufl.edu It has been shown that the propagating carbanion can exist as (E) and (Z) geometric isomers, and the ratio of these isomers is dependent on the counter-ion. ufl.edu This suggests that the choice of initiator and solvent could be a means to control the tacticity of poly(this compound).

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the microstructure of polymers. Both ¹H and ¹³C NMR can provide detailed information about the stereochemical arrangement of the monomer units within the polymer chain.

Analysis of Side Reactions, Branching, and Cross-linking During Polymerization

Side reactions during polymerization can lead to the formation of branched or cross-linked structures, which can significantly alter the properties of the resulting polymer. In the context of this compound, the reactivity of the pyridine (B92270) ring makes it susceptible to side reactions, particularly in anionic polymerization.

Studies on the anionic polymerization of 2- and 4-vinylpyridines have shown that side reactions can occur, leading to alkylation and rearomatization of the pyridine rings. researchgate.netresearchgate.net These reactions can result in the formation of branched and cross-linked structures. researchgate.netresearchgate.net The propagating carbanion can attack the pyridine ring of another monomer or a polymer chain, leading to branching. The presence of the electron-withdrawing fluorine atom in this compound could potentially influence the susceptibility of the pyridine ring to such nucleophilic attacks.

Careful control of reaction conditions, such as temperature and monomer concentration, is crucial to minimize these side reactions and obtain linear polymers with the desired architecture.

Synthesis of Specialized Polymeric Structures (e.g., Zwitterionic Polymers, Hydrogels)

The unique chemical nature of the this compound monomer allows for its incorporation into specialized polymeric structures with tailored functionalities.

Copolymerization: Copolymerizing this compound with a zwitterionic monomer, such as a sulfobetaine (B10348) methacrylate (B99206).

Post-polymerization Modification: Synthesizing a homopolymer of this compound and then chemically modifying the pyridine ring to introduce a zwitterionic group. For example, the nitrogen atom on the pyridine ring can be quaternized with a reagent that also contains an anionic group, such as a sultone or a carboxybetaine precursor.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The pyridine group in this compound is expected to be pH-responsive. At low pH, the nitrogen atom can be protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. At higher pH, the pyridine is deprotonated, and the hydrogel may shrink. This stimuli-responsive behavior makes hydrogels based on this compound potentially useful for applications in drug delivery and sensing. The synthesis of such hydrogels would typically involve the copolymerization of this compound with a cross-linking agent.

Computational and Theoretical Investigations of 2 Fluoro 4 Vinylpyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) and Ab Initio molecular orbital theory are instrumental in understanding the properties of pyridine (B92270) derivatives.

Applications of Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a ubiquitous tool for studying the electronic structure and reactivity of organic molecules, including substituted pyridines. ucl.ac.uk By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. DFT methods, such as those employing the B3LYP functional, are used to optimize molecular geometries, calculate vibrational frequencies, and determine a host of electronic properties. researchgate.netnih.gov

Studies on related pyridine derivatives demonstrate that DFT is effective in investigating electronic properties, molecular structure, and interpreting vibrational spectra. nih.gov For instance, analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap often suggests higher chemical reactivity. mdpi.com Furthermore, DFT calculations are essential for determining various reactivity descriptors that quantify the behavior of molecules in chemical reactions.

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap implies higher reactivity. mdpi.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Quantifies the global electrophilic nature of a molecule. |

This table outlines key chemical reactivity descriptors derived from DFT calculations, based on Koopman's theorem, which are instrumental in predicting the chemical behavior of molecules.

Ab Initio Molecular Orbital Studies on Pyridine Derivatives

Ab initio molecular orbital methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. researchgate.net

Research on 2- and 4-monosubstituted pyridines has utilized ab initio calculations to explore their fundamental properties. acs.org Such studies can accurately determine molecular structures and investigate the effects of different substituents on the pyridine ring. For example, ab initio methods have been employed to study the structure and valence ionization energies of complexes involving pyridine, such as the pyridine–boron trifluoride adduct, yielding results in good agreement with experimental structures. rsc.org These computational approaches are also vital for understanding non-covalent interactions, such as hydrogen bonding and stacking interactions, which are crucial in determining the supramolecular chemistry of pyridine derivatives.

Time-Dependent DFT (TD-DFT) for Prediction of Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. ijcce.ac.irresearchgate.net It is particularly effective for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions between the ground and excited states. rsc.org

For pyridine derivatives, TD-DFT calculations can assign the observed electronic transitions and provide a theoretical basis for interpreting experimental spectra. researchgate.net The choice of functional, such as CAM-B3LYP or LC-BLYP, and the use of appropriate solvent models are crucial for achieving good correlation between theoretical and experimental data. ijcce.ac.irrsc.org Studies on related systems show that TD-DFT can accurately predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of bands in the UV-Vis spectrum. nih.gov This predictive capability is invaluable for understanding the photophysical properties of molecules like 2-Fluoro-4-vinylpyridine.

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations

While quantum mechanics is ideal for studying the electronic details of small systems, Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are better suited for exploring the conformational dynamics and bulk properties of larger systems over longer timescales. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mdpi.com

For vinylpyridine systems, MD simulations are particularly useful for studying the corresponding polymers, such as poly(2-vinylpyridine) and poly(4-vinylpyridine). mdpi.com These simulations, often employing force fields like OPLS (Optimized Potentials for Liquid Simulations), can predict structural and thermophysical properties. rsc.org For instance, MD can be used to model the behavior of polymer chains in solution, their interactions with surfaces, or their self-assembly into complex structures. mdpi.commdpi.com This approach provides insights into the physical interactions, such as van der Waals forces and electrostatic interactions, that govern the macroscopic behavior of materials derived from this compound.

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

The Frontier Molecular Orbital (FMO) theory is a key concept in this context, explaining reactions based on the interaction between the HOMO of one reactant and the LUMO of another. mdpi.com DFT-based reactivity descriptors, such as Fukui functions, provide a quantitative measure of the local reactivity at different atomic sites within a molecule. mdpi.com These tools help in understanding how a molecule like this compound might interact with other chemical species.

Computational methods are also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. chemrxiv.org This information is crucial for understanding reaction kinetics and selectivity. For example, in the context of vinylpyridines, DFT calculations have been used to study the polymerization process, explaining how factors like the catalyst and reaction conditions influence the stereochemistry of the resulting polymer. acs.org Neural networks and machine learning are also emerging as powerful tools, trained on large datasets of known reactions, to predict the outcomes of new chemical transformations. nih.gov

Analysis of Electronic Properties and Intramolecular Interactions

A detailed analysis of the electronic properties and intramolecular interactions of this compound is essential for understanding its chemical behavior. Quantum mechanical calculations provide a wealth of information in this area.

The distribution of electron density in a molecule can be visualized using the Molecular Electrostatic Potential (MESP) surface, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for predicting how the molecule will interact with other reagents. The Atoms in Molecules (AIM) theory can be used to characterize the nature of chemical bonds and identify non-covalent interactions, such as intramolecular hydrogen bonds. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis provides insights into charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. nih.govnih.gov These analyses can reveal subtle electronic effects, such as the influence of the fluorine substituent on the pyridine ring and the vinyl group. By studying these properties, researchers can gain a comprehensive understanding of the molecule's structure-property relationships.

Studies on Intermolecular Interactions and Complexation Behavior in Polymeric Systems

Due to a lack of direct computational studies on the intermolecular interactions and complexation behavior of poly(this compound), this section will draw upon theoretical investigations of the closely related poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP) to infer potential behaviors. The introduction of a fluorine atom at the 2-position of the pyridine ring is expected to influence the electron density of the nitrogen atom and the aromatic ring, thereby modulating the nature and strength of intermolecular interactions.

Theoretical studies on the polymerization of 2-vinylpyridine (B74390) catalyzed by cationic yttrium complexes have been conducted using density functional theory (DFT) calculations. These studies investigate the stereoselective polymerization mechanism and the influence of ancillary ligands on the tacticity of the resulting polymer. The findings from these theoretical investigations provide insights into the steric and electronic effects that govern the polymerization process, which would be applicable to this compound as well.

In the context of polymeric systems, the nitrogen atom in the pyridine ring of poly(vinylpyridine)s plays a crucial role in forming intermolecular interactions, particularly hydrogen bonds. Computational models have been employed to study the miscibility and specific interactions in blends of poly(hydroxy methacrylates) with poly(vinylpyridines). These studies highlight the importance of hydrogen bonding between the hydroxyl groups of one polymer and the pyridyl nitrogen of the other in promoting miscibility. For poly(this compound), the electronegative fluorine atom would likely reduce the basicity of the pyridine nitrogen, thus weakening its hydrogen bond accepting ability compared to unsubstituted poly(vinylpyridines).

Furthermore, theoretical models have been used to understand the self-assembly of block copolymers containing poly(vinylpyridine) segments. These models often focus on the interplay of various non-covalent interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding, which dictate the morphology of the resulting nanostructures. The presence of a fluorine atom in poly(this compound) would introduce additional dipole-dipole interactions and could potentially lead to different self-assembly behaviors compared to its non-fluorinated counterparts.

Computational Analysis of Vibrational Frequencies (e.g., IR Spectra)

Computational methods, particularly Density Functional Theory (DFT), have proven to be highly effective in calculating the vibrational frequencies of pyridine and its derivatives. For instance, a detailed study on 2-fluoropyridine (B1216828) involved recording its infrared and Raman spectra and performing ab initio and DFT calculations to compute the molecular structure and verify the vibrational assignments. The observed and calculated spectra showed excellent agreement.

Based on these studies of analogous compounds, the calculated IR spectrum of this compound would be expected to exhibit characteristic vibrational modes associated with the pyridine ring, the vinyl group, and the carbon-fluorine bond. The table below presents a qualitative prediction of the key vibrational modes and their approximate frequency ranges, extrapolated from computational studies on 2-fluoropyridine and other substituted pyridines.

| Vibrational Mode | Approximate Frequency Range (cm-1) | Description of Motion |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H stretching (vinyl) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the vinyl group. |

| C=C stretching (vinyl) | 1620 - 1650 | Stretching vibration of the carbon-carbon double bond in the vinyl group. |

| Pyridine ring stretching | 1400 - 1600 | In-plane stretching vibrations of the C-C and C-N bonds within the pyridine ring. |

| C-F stretching | 1200 - 1300 | Stretching vibration of the carbon-fluorine bond. |

| C-H in-plane bending | 1000 - 1300 | In-plane bending (scissoring, rocking) of the C-H bonds on the ring and vinyl group. |

| C-H out-of-plane bending | 700 - 1000 | Out-of-plane bending (wagging, twisting) of the C-H bonds on the ring and vinyl group. |

The precise frequencies would be influenced by the electronic coupling between the vinyl group and the fluoro-substituted pyridine ring. A full computational analysis, likely using a DFT method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be necessary to obtain a more accurate and detailed assignment of the vibrational spectrum of this compound. Such a calculation would also provide theoretical intensities for each vibrational mode, allowing for a more direct comparison with experimental IR spectra.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 2-Fluoro-4-vinylpyridine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, and chemical environment of molecules.

¹H NMR for Structural Elucidation and Reaction Conversion Monitoring

Proton (¹H) NMR spectroscopy is fundamental for the initial structural verification of the this compound monomer. The spectrum provides distinct signals for the vinyl group protons and the aromatic protons of the pyridine (B92270) ring. The vinyl group typically presents a characteristic AMX spin system, consisting of three distinct multiplets corresponding to the geminal, cis, and trans couplings. The protons on the pyridine ring also show specific chemical shifts and coupling patterns influenced by the fluorine and vinyl substituents.

Furthermore, ¹H NMR is a powerful technique for real-time monitoring of polymerization reactions. acs.org The progress of the conversion of the this compound monomer to its polymer, poly(this compound), can be quantitatively tracked by observing the decrease in the intensity of the signals corresponding to the vinyl protons. acs.org As the polymerization proceeds, these sharp signals diminish and are replaced by the broad resonances of the polymer backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous compounds like 4-vinylpyridine (B31050). chemicalbook.comoregonstate.educhemistrysteps.com

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl (=CH₂) | 5.5 - 6.0 | Doublet of doublets |

| Vinyl (=CH₂) | 6.0 - 6.5 | Doublet of doublets |

| Vinyl (-CH=) | 6.6 - 7.0 | Doublet of doublets |

| Aromatic (H3, H5) | 7.0 - 8.0 | Multiplet |

| Aromatic (H6) | 8.4 - 8.7 | Multiplet |

¹³C NMR for Polymer Microstructure Analysis

Carbon-13 (¹³C) NMR spectroscopy is particularly valuable for analyzing the microstructure of poly(this compound). The chemical shifts of the carbon atoms in the polymer backbone are sensitive to the stereochemical arrangement of the monomer units, a property known as tacticity. measurlabs.com Different stereochemical sequences (triads) such as isotactic (meso, m), syndiotactic (racemic, r), and atactic (heterotactic) will result in distinct resonances, particularly for the quaternary carbon of the pyridine ring and the methine carbon of the polymer backbone. This allows for a quantitative assessment of the stereoregularity of the polymer, which in turn influences its physical properties. measurlabs.com

Table 2: Representative ¹³C NMR Chemical Shifts for Poly(4-vinylpyridine) These values for the non-fluorinated analog indicate regions sensitive to tacticity. researchgate.netchemicalbook.com

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Backbone -CH₂ | 38 - 41 |

| Backbone -CH | 42 - 45 |

| Aromatic C3, C5 | 122 - 125 |

| Aromatic C2, C6 | 148 - 151 |

| Aromatic C4 | 152 - 155 |

¹⁹F NMR for Characterization of Fluorine-Containing Compounds

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for the characterization of organofluorine compounds like this compound. nih.gov With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides strong, well-resolved signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment. alfa-chemistry.com

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, with its chemical shift being highly sensitive to the electronic environment of the pyridine ring. fluorine1.ru Furthermore, through-bond J-coupling between the fluorine nucleus and nearby protons (³JHF, ⁴JHF) and carbons (¹JCF, ²JCF, etc.) provides valuable information for confirming the substitution pattern. For the resulting polymer, the ¹⁹F chemical shift can be sensitive to the polymer's tacticity and conformation in solution or the solid state. nih.gov

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Fluoropyridines Referenced to CFCl₃. alfa-chemistry.comspectrabase.com

| Compound Type | Chemical Shift Range (δ, ppm) |

| 2-Fluoropyridines | -70 to -65 |

| 3-Fluoropyridines | -130 to -110 |

| 4-Fluoropyridines | -95 to -85 |

Application of 2D NMR Techniques (e.g., TOCSY, HSQC) for Complex Spectral Assignment

For unambiguous assignment of all proton and carbon signals in this compound, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is instrumental in definitively assigning which proton is attached to which carbon in both the vinyl group and the fluorinated pyridine ring.

Total Correlation Spectroscopy (TOCSY): This technique reveals correlations between all protons within a coupled spin system. For this compound, a TOCSY experiment would show correlations among the three vinyl protons. Separately, it would show correlations between the coupled protons on the pyridine ring, allowing for the complete assignment of the aromatic spin system.

These 2D methods are crucial for resolving spectral overlap that often occurs in complex 1D spectra and for providing a complete and confident structural assignment.

Liquid and Solid-State NMR for Polymer Interaction Studies

NMR spectroscopy is also a powerful tool for investigating intermolecular interactions, particularly in polymer blends containing poly(this compound).

Liquid-State NMR: In solution, changes in the chemical shifts of specific nuclei upon the addition of another component can indicate interactions such as hydrogen bonding. Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of different polymer chains, confirming miscibility at the molecular level.

Solid-State NMR: For analyzing polymer blends in the solid state, high-resolution solid-state NMR is essential. Techniques measuring proton spin-lattice relaxation times in the laboratory frame (T₁H) and the rotating frame (T₁ρH) can determine the length scale of polymer miscibility. researchgate.netresearchgate.net A single relaxation time for both components in a blend indicates homogeneity on a scale of approximately 20-30 nm (from T₁H) or 1-3 nm (from T₁ρH), confirming intimate mixing at the molecular level. researchgate.netresearchgate.netkpi.uakpi.ua

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For this compound, FTIR is used to identify characteristic functional groups. Key absorption bands would include C-H stretching from the vinyl and aromatic groups, C=C and C=N stretching vibrations from the pyridine ring, and a strong, characteristic C-F stretching band. mdpi.comnus.edu.sg In polymer studies, FTIR can be used to monitor the disappearance of the vinyl group's vibrational modes, confirming polymerization, and to study intermolecular interactions, such as hydrogen bonding, which often lead to shifts in the frequencies of the involved functional groups. researchgate.netgovinfo.gov

Table 4: Predicted Key FTIR Absorption Bands for this compound Data predicted based on analogous compounds like poly(4-vinylpyridine). mdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkene C-H Stretch | 3050 - 2950 |

| Pyridine Ring C=C, C=N Stretch | 1610 - 1550 |

| Alkene C=C Stretch | 1650 - 1630 |

| C-F Stretch | 1250 - 1100 |

| C-H Out-of-plane Bend | 990 - 910 |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the chemical structure and intermolecular interactions within polymers containing fluorinated vinylpyridine units. By analyzing the absorption of infrared radiation, specific functional groups and the effects of copolymerization can be identified.

In studies of copolymers combining fluorinated components with vinylpyridine, FTIR spectra reveal characteristic absorption bands. For instance, in graft copolymers of 4-vinylpyridine (4VP) on poly(vinylidene fluoride) (PVDF), the spectra clearly show bands associated with the grafted 4VP chains alongside the PVDF backbone. researchgate.net Similarly, for block copolymers like poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) (PTFEMA-b-PVP), FTIR is used to confirm the structure of the resulting polymer. mdpi.com

The interaction between vinylpyridine segments and other substances can also be tracked. When gold nanoparticles (AuNPs) are incorporated into a poly(2-vinylpyridine-block-methyl methacrylate) copolymer, a shift in the C–N stretching peak of the P2VP from 1595 cm⁻¹ to 1650 cm⁻¹ indicates a direct interaction between the nanoparticles and the pyridine nitrogen. nih.gov This demonstrates FTIR's utility in confirming coordination and interactions within composite materials.

Key vibrational bands for poly(vinylpyridine) segments, which would be present in a polymer of this compound, include C-H stretching, C=N and C=C stretching vibrations of the pyridine ring. mdpi.com The presence of fluorine would be expected to introduce strong C-F stretching bands, typically in the 1000-1400 cm⁻¹ region, and potentially shift the frequencies of the pyridine ring vibrations.

Table 1: Representative FTIR Peak Assignments for Vinylpyridine-Containing Polymers

| Wavenumber (cm⁻¹) | Assignment | Polymer System |

|---|---|---|

| 2850–2952 | C–H stretching vibrations | Poly(2-vinylpyridine) |

| 1589, 1568 | Stretching vibration of the pyridine ring | Poly(2-vinylpyridine) |

| 1602 | Pyridine ring vibration | 4VP-g-PVDF Copolymers |

Electron Microscopy and Imaging Techniques

Electron microscopy provides high-resolution imaging essential for understanding the morphology, surface features, and internal nanostructure of polymeric materials.

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of polymers. In the context of fluorinated vinylpyridine materials, SEM is particularly useful for analyzing the structure of membranes and films.

For example, the surface morphology of microfiltration membranes prepared from 4-vinylpyridine-grafted poly(vinylidene fluoride) (4VP-g-PVDF) copolymers has been thoroughly investigated using SEM. researchgate.net These analyses reveal details about the pore structure and surface texture of the membranes, which are critical for their application in filtration. Similarly, SEM has been employed to study the morphology of polyHIPEs (high internal phase emulsions) that have been functionalized with a 4-vinylpyridine graft, providing visual confirmation of the porous structure.

Field-Emission Scanning Electron Microscopy (FE-SEM)

Field-Emission Scanning Electron Microscopy (FE-SEM) offers higher resolution and greater surface detail compared to conventional SEM, making it ideal for examining nanostructured materials. FE-SEM can achieve resolutions down to the nanometer scale, allowing for the detailed visualization of polymer morphology, surface texture, and phase distribution. researchgate.net

In research on nanocomposites involving poly(4-vinyl pyridine-co-styrene) (PVPCS), FE-SEM analysis was used to observe the morphology of the composite materials. researchgate.net The images revealed that the incorporation of the copolymer into a ceramic matrix resulted in a change from a nano-rod morphology to a more irregular structure, with the particle size decreasing as the copolymer concentration increased. researchgate.net This level of detail is crucial for understanding how the components of a composite interact and influence the final material structure.

Transmission Electron Microscopy (TEM) for Nanostructure and Polymer Blend Morphology

Transmission Electron Microscopy (TEM) is indispensable for visualizing the internal nanostructure of polymers, especially in block copolymers where different polymer blocks self-assemble into ordered domains.

For block copolymers composed of poly(2-vinylpyridine) and a fluorinated methacrylate (B99206) block (e.g., P2VP-b-PPDFMA), TEM is used to directly observe the microphase-separated structures. acs.orgresearchgate.net These materials can form sub-5 nm scale domains, and TEM imaging confirms the morphology, such as lamellar or cylindrical structures, and allows for the measurement of domain spacing. acs.orgresearchgate.net Such characterization is vital for applications in nanotechnology and advanced lithography, where precise control over nanoscale patterns is required. acs.orgresearchgate.net

Table 2: Nanodomain Characterization of Fluorinated Vinylpyridine Block Copolymers

| Polymer System | Morphology | Domain Spacing (nm) | Analytical Technique |

|---|---|---|---|

| P2VP-b-PHFBMA | Lamellar | 8.3 | TEM / SAXS |

X-ray Diffraction and Scattering Methods

X-ray techniques are powerful for probing the crystalline structure and long-range order in polymeric materials.

Grazing Incidence X-ray Diffraction (GIXRD) for Polymer Crystallinity